N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a useful research compound. Its molecular formula is C19H16N4O3S3 and its molecular weight is 444.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Thiadiazole and furan derivatives are crucial in the synthesis of novel heterocyclic compounds with potential biological activities. Patel et al. (2015) have synthesized novel heterocyclic compounds featuring furan and thiadiazole units, characterized by various spectroscopic techniques, and evaluated for their antimicrobial activities against different bacteria and fungi (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Anticancer and Anti-inflammatory Agents
Compounds incorporating thiadiazole rings have been evaluated for their potential as anticancer and anti-inflammatory agents. Abu-Hashem et al. (2020) synthesized novel benzodifuranyl and thiadiazole derivatives, demonstrating significant inhibitory activity against cyclooxygenase enzymes and showcasing analgesic and anti-inflammatory properties (A. Abu-Hashem, S. Al-Hussain, & M. Zaki, 2020).
Chemical Transformations and Reactivity
The reactivity of thiadiazole derivatives under basic conditions has been explored by Maadadi et al. (2017), highlighting transformations such as ring opening and the formation of acetylene thiolates, showcasing the diverse reactivity of thiadiazole-containing compounds under various conditions (R. Maadadi, L. M. Pevzner, & M. Petrov, 2017).
Fluorescent Dyes and Materials Science
The synthesis of fluorescent dyes incorporating thiadiazole units has been reported by Witalewska et al. (2019), where N-ethoxycarbonylpyrene and perylene thioamides were used to create a variety of fluorescent dyes. These compounds exhibit diverse fluorescence properties and have potential applications in materials science and as fluorophores (Marzena Witalewska, Anna Wrona-Piotrowicz, & J. Zakrzewski, 2019).
Supramolecular Chemistry and Gelators
N-(Thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, with the study by Yadav and Ballabh (2020) demonstrating the role of methyl functionality and S⋯O interactions in gel formation. This research provides insights into the design of new supramolecular gelators based on thiadiazole motifs (P. Yadav & Amar Ballabh, 2020).
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S3/c1-2-27-19-23-22-18(29-19)21-17(24)12-5-7-13(8-6-12)26-10-16-20-14(11-28-16)15-4-3-9-25-15/h3-9,11H,2,10H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELNUFAXDJWADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.